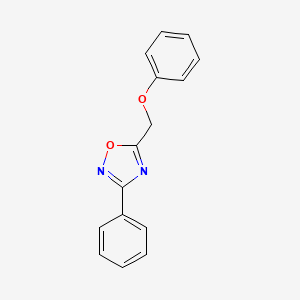
5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both phenyl and phenoxymethyl groups attached to the oxadiazole ring enhances its chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with phenoxyacetic acid to form the corresponding hydrazide. This hydrazide is then treated with a suitable reagent, such as phosphorus oxychloride, to induce cyclization and form the oxadiazole ring.
Reaction Conditions:
Step 1: Phenylhydrazine reacts with phenoxyacetic acid in the presence of a dehydrating agent like thionyl chloride to form the hydrazide.
Step 2: The hydrazide is then cyclized using phosphorus oxychloride under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and phenoxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学研究应用
5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
作用机制
The mechanism of action of 5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with microbial DNA replication.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell proliferation.
相似化合物的比较
Similar Compounds
5-(Phenoxymethyl)-1,2,4-oxadiazole: Lacks the phenyl group, which may affect its chemical properties and biological activities.
3-Phenyl-1,2,4-oxadiazole: Lacks the phenoxymethyl group, which may influence its reactivity and applications.
Uniqueness
5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both phenyl and phenoxymethyl groups, which enhance its chemical versatility and potential biological activities. This dual substitution pattern allows for a broader range of applications compared to its simpler analogs.
属性
CAS 编号 |
4927-16-6 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
5-(phenoxymethyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O2/c1-3-7-12(8-4-1)15-16-14(19-17-15)11-18-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI 键 |
RWKAIPRJUBIJRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-Ethyl 3'-methyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11610477.png)
![1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11610483.png)
![3-hydroxy-2-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11610488.png)

![3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11610509.png)
![4-[({(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11610516.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610526.png)
![(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B11610532.png)
![N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B11610533.png)
![dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate](/img/structure/B11610537.png)
![7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610544.png)
![(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11610545.png)
![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenylquinazolin-4(3H)-one](/img/structure/B11610561.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11610569.png)
